molecular formula C23H18ClN3O2S B12897600 3-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide CAS No. 590396-64-8

3-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

Cat. No.: B12897600
CAS No.: 590396-64-8
M. Wt: 435.9 g/mol
InChI Key: YKGJSFLTZVSWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a 3-chloro group and a 2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl carbamothioyl moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative. The resulting benzoxazole is then reacted with 2,3-dimethylphenyl isothiocyanate to introduce the carbamothioyl group. Finally, the chlorination of the benzamide core is carried out using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 3-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[2-(dimethylamino)ethyl]benzamide
  • 2-chloro-N-(2,3-dimethylphenyl)benzamide
  • 4-chloro-N-[2-(diethylamino)ethyl]-3-[(methylsulfonyl)amino]benzamide hydrochloride

Uniqueness

3-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is unique due to its specific substitution pattern and the presence of the benzoxazole ring. This structural uniqueness imparts distinct chemical properties and potential biological activities compared to other similar compounds .

Properties

CAS No.

590396-64-8

Molecular Formula

C23H18ClN3O2S

Molecular Weight

435.9 g/mol

IUPAC Name

3-chloro-N-[[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide

InChI

InChI=1S/C23H18ClN3O2S/c1-13-5-3-8-18(14(13)2)22-26-19-12-17(9-10-20(19)29-22)25-23(30)27-21(28)15-6-4-7-16(24)11-15/h3-12H,1-2H3,(H2,25,27,28,30)

InChI Key

YKGJSFLTZVSWAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.